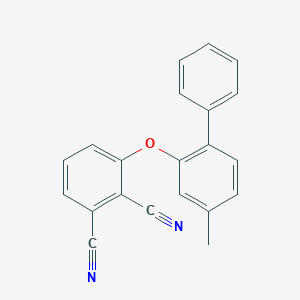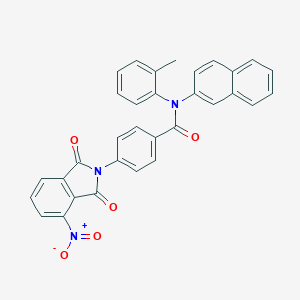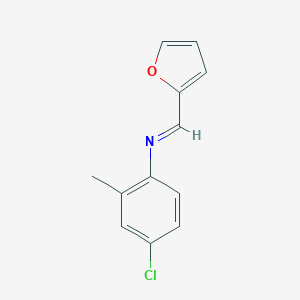
4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves the esterification of 4-benzoylphenol with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylphenol: A precursor in the synthesis of 4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE.
3,5-Ditert-butylbenzoic acid: Another precursor used in the synthesis.
Benzophenone derivatives: Compounds with similar structural motifs and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and steric hindrance provided by the tert-butyl groups.
Properties
Molecular Formula |
C28H30O3 |
|---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
(4-benzoylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C28H30O3/c1-27(2,3)22-16-21(17-23(18-22)28(4,5)6)26(30)31-24-14-12-20(13-15-24)25(29)19-10-8-7-9-11-19/h7-18H,1-6H3 |
InChI Key |
UJFMFEHUYTXXOM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE](/img/structure/B390498.png)
![N-{4-[(3-methoxybenzylidene)amino]phenyl}heptanamide](/img/structure/B390501.png)

![(5Z)-2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390505.png)
![3-methyl-5-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B390507.png)
![(5Z)-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390508.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390509.png)
![2-(4-Fluorophenyl)-5-[(3-{2-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B390511.png)
![2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B390513.png)
![2-({[4-Hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4,6-diiodophenol](/img/structure/B390515.png)

![2-(2,4-diethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B390517.png)
![2-({[2-(4-Fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B390519.png)

